molecular formula C10H14N2 B3200074 2-ethyl-2,3-dihydro-1H-isoindol-4-amine CAS No. 1017388-28-1

2-ethyl-2,3-dihydro-1H-isoindol-4-amine

Cat. No.: B3200074
CAS No.: 1017388-28-1
M. Wt: 162.23 g/mol
InChI Key: YNDISBLRDVYNQM-UHFFFAOYSA-N
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Description

Contextual Significance of Isoindole Derivatives in Contemporary Chemical Sciences

Isoindole derivatives, which feature a benzene (B151609) ring fused to a pyrrole (B145914) ring, represent a critical class of heterocyclic compounds in the field of chemical sciences. wikipedia.org Their structural motif is present in a variety of natural products and synthetically developed molecules that exhibit a wide range of biological activities. mdpi.comnih.gov The significance of these derivatives is underscored by their diverse pharmacological applications, which include antimicrobial, anti-inflammatory, and antiviral properties. nih.govbenthamdirect.com

Of particular note is the extensive research into the anticancer potential of isoindole derivatives. nih.govbenthamdirect.com Compounds bearing the isoindolin-1-one (B1195906) scaffold, a close relative of the isoindoline (B1297411) structure, have been identified as having promising anticancer activities. researchgate.netnih.gov The isoindoline core is also a key feature in several commercially available drugs used to treat conditions such as hypertension and multiple myeloma, highlighting the therapeutic relevance of this structural class. mdpi.comresearchgate.net The ability of the isoindole scaffold to be readily modified allows for the rational design of new therapeutic agents with enhanced potency and reduced toxicity. nih.gov

Rationale for Dedicated Academic Inquiry into 2-Ethyl-2,3-dihydro-1H-isoindol-4-amine

The specific compound, this compound, serves as a valuable building block in the synthesis of more complex molecules. Its structure, featuring a primary amine on the aromatic ring and an ethyl group on the nitrogen of the dihydroisoindole core, provides distinct points for chemical modification. This allows chemists to create a library of derivatives with tailored properties for various research applications.

Dedicated academic inquiry into this compound is driven by the potential biological activities of its derivatives. For instance, research has explored the antiviral properties of isoindoline compounds, with some derivatives of this compound showing promising activity against certain viral strains. Furthermore, given the established anticancer potential of the broader isoindole family, this specific amine is a logical candidate for the development of novel anticancer agents. nih.gov The systematic study of this compound and its derivatives can, therefore, contribute to the discovery of new therapeutic leads.

Conceptual Framework for Investigating the Isoindoline Amine Scaffold

The investigation of the isoindoline amine scaffold, as exemplified by this compound, follows a well-defined conceptual framework. This framework encompasses several key areas of chemical and biological research.

Synthesis: A primary focus is the development of efficient and scalable synthetic routes. One common method for synthesizing this compound involves the reduction of 2-ethyl-1,3-dihydro-2H-isoindol-4-one. Other general strategies for constructing the isoindoline core include the reduction of phthalimides and various cyclization reactions. vulcanchem.com

Chemical Reactivity: Understanding the chemical reactivity of the scaffold is crucial for creating new derivatives. The amine group at the 4-position activates the benzene ring, making it susceptible to electrophilic substitution reactions. The nitrogen atom within the pyrrolidine (B122466) ring can also undergo reactions such as alkylation and acylation. vulcanchem.com

Structure-Activity Relationship (SAR) Studies: A significant part of the research involves synthesizing a series of derivatives and evaluating their biological activity. By systematically altering the substituents on the isoindoline scaffold, researchers can identify the structural features that are essential for a particular biological effect. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Physicochemical Properties: The molecular characteristics of this compound are important for its potential applications. These properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₀H₁₄N₂
Molecular Weight162.23 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2

This data is compiled from publicly available chemical databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-1,3-dihydroisoindol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-6-8-4-3-5-10(11)9(8)7-12/h3-5H,2,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDISBLRDVYNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=C(C1)C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine

Retrosynthetic Analysis and Strategic Precursor Selection for 2-Ethyl-2,3-dihydro-1H-isoindol-4-amine

A logical retrosynthetic analysis of this compound suggests key bond disconnections that lead to readily available starting materials. The primary aromatic amine at the C-4 position is a prime candidate for a functional group interconversion, leading back to a nitro group. This is a common and reliable transformation in aromatic chemistry. Therefore, the immediate precursor is envisioned as 2-ethyl-4-nitro-2,3-dihydro-1H-isoindole .

Further disconnection of the isoindoline (B1297411) ring itself can be approached in several ways. A common strategy involves the double N-alkylation of a primary amine with an appropriate α,α'-dihalo-ortho-xylene. In this case, the disconnection of the two C-N bonds of the pyrrolidine (B122466) ring points to ethylamine (B1201723) and 1,2-bis(halomethyl)-3-nitrobenzene as the key building blocks. This retrosynthetic pathway is outlined below:

graph TD A[this compound] -->|Functional Group Interconversion| B(2-Ethyl-4-nitro-2,3-dihydro-1H-isoindole); B -->|C-N Disconnection| C{Ethylamine + 1,2-Bis(halomethyl)-3-nitrobenzene};

This analysis identifies 2-ethyl-4-nitroisoindoline-1,3-dione as a potential and stable precursor, which can be reduced to the corresponding isoindoline. bldpharm.com The selection of these precursors is strategic as they are often commercially available or can be synthesized through well-established protocols.

Development of Efficient Synthetic Routes

The synthesis of the 2,3-dihydro-1H-isoindole core is a well-trodden path in organic chemistry, with both classical and modern approaches available to the synthetic chemist.

Classical and Modern Approaches to the 2,3-Dihydro-1H-isoindole Core

Classical methods for the construction of the isoindoline skeleton often rely on the cyclization of a pre-functionalized aromatic precursor. A prevalent method involves the reaction of α,α'-dihalo-o-xylenes with primary amines. In the context of our target molecule, this would involve the reaction of a 3-nitro-1,2-bis(halomethyl)benzene with ethylamine.

Modern advancements have introduced more efficient and milder conditions for these transformations. For instance, the use of phase-transfer catalysts can enhance the rate and yield of the N-alkylation reaction. Another approach involves the reductive amination of phthalaldehydes or the reduction of phthalimides. The synthesis of N-substituted isoindoline-1,3-diones from phthalic anhydrides is a robust reaction, and subsequent reduction can provide the desired isoindoline core. nih.gov

A plausible synthetic route to this compound would commence with the nitration of phthalic anhydride (B1165640) to yield 3-nitrophthalic anhydride. Reaction of this with ethylamine would furnish 2-ethyl-4-nitroisoindoline-1,3-dione. Subsequent reduction of the dione (B5365651) and the nitro group would lead to the target molecule. A selective reduction of the dione first, followed by the nitro group reduction, is also a feasible strategy.

Palladium-Catalyzed Cyclization Reactions for Isoindoline Synthesis

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including isoindolines. These methods often involve the intramolecular cyclization of appropriately substituted precursors. While specific examples for the synthesis of this compound via this method are not prevalent in the literature, related transformations suggest its applicability. For instance, palladium-catalyzed intramolecular C-H amination of N-substituted 2-methylbenzylamines could be a potential route.

Multi-Component Reactions for Isoindole Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient approach to complex molecules. The isoindole scaffold can be accessed through MCRs. For example, the reaction of o-phthalaldehyde (B127526), an amine, and a dienophile can lead to isoindole derivatives. While a direct MCR for this compound is not established, the development of such a convergent synthesis would be a significant advancement, potentially starting from a suitably substituted o-phthalaldehyde, ethylamine, and a third component.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. In the synthesis of this compound, several green chemistry principles can be applied.

Green Chemistry PrincipleApplication in the Synthesis of this compound
Atom Economy Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. MCRs are inherently atom-economical.
Use of Safer Solvents and Auxiliaries Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. Solvent-free reactions are also an option. nih.gov
Catalysis Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. Palladium-catalyzed reactions are a good example of this.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

For instance, the synthesis of isoindolinones, which can be precursors to isoindolines, has been reported using environmentally benign tandem reactions in green solvents with recyclable catalysts. nih.gov

Derivatization and Functionalization Strategies of this compound

The presence of two distinct nitrogen atoms—a primary aromatic amine and a secondary amine within the isoindoline ring—makes this compound a versatile scaffold for further chemical modification.

The primary aromatic amine at the C-4 position is a key handle for a variety of transformations:

Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding amides. This is a common strategy to introduce a wide range of functional groups.

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

Sulfonylation: Reaction with sulfonyl chlorides will produce sulfonamides, which are important pharmacophores.

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce functionalities such as halogens, cyano, hydroxyl, and others.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates will lead to the formation of ureas and thioureas, respectively.

The secondary amine within the isoindoline ring, while generally less reactive than the primary aromatic amine, can also be functionalized, typically under different reaction conditions. For instance, N-alkylation or N-acylation could be achieved, although this might require protection of the more nucleophilic primary amine first.

The following table summarizes potential derivatization reactions:

Functional GroupReagent/ReactionProduct
Primary Amine (C-4)Acyl chloride (RCOCl)N-(2-ethyl-2,3-dihydro-1H-isoindol-4-yl)amide
Primary Amine (C-4)Sulfonyl chloride (RSO2Cl)N-(2-ethyl-2,3-dihydro-1H-isoindol-4-yl)sulfonamide
Primary Amine (C-4)Aldehyde (RCHO), NaBH3CNN-alkyl-2-ethyl-2,3-dihydro-1H-isoindol-4-amine
Primary Amine (C-4)NaNO2, HCl2-ethyl-2,3-dihydro-1H-isoindol-4-yl diazonium chloride
Primary Amine (C-4)Isocyanate (RNCO)1-(2-ethyl-2,3-dihydro-1H-isoindol-4-yl)-3-substituted urea
Isoindoline NitrogenAlkyl halide (R'X) (with protected primary amine)2-ethyl-2-R'-2,3-dihydro-1H-isoindol-4-amine

These derivatization strategies open up a vast chemical space for the exploration of new analogues of this compound with potentially interesting biological activities and material properties.

Selective Amination and Alkylation Studies

The presence of two nitrogen atoms—a primary aromatic amine at the 4-position and a secondary aliphatic amine at the 2-position—in this compound presents a challenge in selective functionalization. Generally, the secondary amine within the isoindoline ring is more nucleophilic than the aromatic amine and would be expected to react preferentially under standard alkylation conditions.

Selective N-alkylation of indoline (B122111) derivatives has been achieved using iron catalysis. This methodology, which proceeds via a borrowing-hydrogen mechanism with alcohols as alkylating agents, offers a potential route for the selective alkylation of the secondary amine in the isoindoline ring system. nih.gov For instance, the N-alkylation of indoline with various alcohols has been accomplished using a tricarbonyl(cyclopentadienone) iron complex as a catalyst in trifluoroethanol, yielding the corresponding N-alkylated indolines in good to excellent yields. nih.gov A similar strategy could likely be applied to this compound, targeting the more nucleophilic secondary amine.

EntryAlcoholCatalystSolventYield (%) of N-alkylated Indoline
1EthanolTricarbonyl(cyclopentadienone) iron complexTrifluoroethanol99
2n-PropanolTricarbonyl(cyclopentadienone) iron complexTrifluoroethanol85
3n-ButanolTricarbonyl(cyclopentadienone) iron complexTrifluoroethanol91
4Benzyl alcoholTricarbonyl(cyclopentadienone) iron complexTrifluoroethanol95
5(2-furanyl)methanolTricarbonyl(cyclopentadienone) iron complexTrifluoroethanol50

Table 1: Examples of Iron-Catalyzed N-Alkylation of Indoline with Various Alcohols. nih.gov

Regioselective Functionalization of the Aromatic and Heterocyclic Moieties

The regioselective functionalization of the isoindoline scaffold can be approached by targeting either the aromatic ring or the heterocyclic portion. The electron-donating nature of the 4-amino group activates the benzene (B151609) ring towards electrophilic substitution, likely directing incoming electrophiles to the ortho and para positions (positions 5 and 7).

Conversely, functionalization of the heterocyclic moiety can be achieved through various transition-metal-catalyzed reactions. For instance, palladium-catalyzed reactions of aziridines with isocyanides have been shown to produce isoindoline derivatives, demonstrating a method for constructing and functionalizing the heterocyclic core. rsc.orgresearchgate.net Furthermore, catalyst-controlled regioselective aminative domino cyclization of 2-alkynylbenzonitriles can lead to either 1-aminoisoquinolines or 1-aminoisoindolines, depending on the metal catalyst employed. Copper-based catalysts tend to favor the 6-endo-dig cyclization to form isoquinolines, while zinc triflate promotes the 5-exo-dig cyclization to yield isoindolines. researchgate.net These methods highlight the potential for regioselective synthesis and functionalization of the isoindoline system.

CatalystCyclization ModeMajor Product
Copper-based6-endo-dig1-Aminoisoquinoline
Zinc triflate5-exo-dig1-Aminoisoindoline

Table 2: Catalyst-Controlled Regioselective Synthesis of Isoquinoline (B145761) and Isoindoline Derivatives. researchgate.net

Preparation of N-Substituted 2,3-Dihydro-1H-isoindol-4-amine Derivatives

The secondary amine at the N-2 position of the isoindoline ring is a key site for derivatization. N-substituted derivatives can be readily prepared through standard synthetic transformations such as N-acylation and N-alkylation.

N-acylation can be achieved by reacting the parent amine with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For example, N-substituted isoindoline-1,3-diones can be synthesized by reacting the corresponding isoindoline with an appropriate anhydride. nih.gov

N-alkylation of the secondary amine can be accomplished using alkyl halides or via reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding alkylated amine. An efficient method for the synthesis of 2,3-dihydro-1H-isoindoles involves the reaction of primary amines with α,α'-dibromo-o-xylene in dioxane with sodium hydroxide (B78521) as the base. researchgate.net This approach could be adapted for the synthesis of various N-substituted derivatives of 2,3-dihydro-1H-isoindol-4-amine.

Reactant 1Reactant 2ConditionsProduct
Primary amineα,α'-dibromo-o-xyleneNaOH, DioxaneN-substituted-2,3-dihydro-1H-isoindole
IsoindolineAcyl chloride/AnhydrideBaseN-acyl-isoindoline
IsoindolineAldehyde/Ketone, Reducing agent-N-alkyl-isoindoline

Table 3: General Methods for the Preparation of N-Substituted Isoindoline Derivatives.

Stereoselective Synthesis of Enantiopure this compound

The stereoselective synthesis of chiral isoindolines is an area of significant research interest. While specific methods for the enantiopure synthesis of this compound are not extensively documented, several strategies for the asymmetric synthesis of the isoindoline core have been developed and could potentially be adapted.

One powerful approach is the palladium-catalyzed asymmetric intramolecular allylic C-H amination. This method has been successfully employed to construct a variety of substituted chiral isoindolines with high yields and excellent enantioselectivities (up to 98% yield and 98% ee). chinesechemsoc.org This strategy typically involves the cyclization of a suitably substituted allylic amine precursor.

Another strategy involves the enantioselective one-pot synthesis of isoindolines, which has been reported by Waldmann and colleagues. nih.gov Furthermore, enantio- and diastereoselective syntheses of 1,3-disubstituted isoindolines have been achieved via a CuI-Pybox-diPh catalyzed one-pot imination-alkynylation-aza-Michael sequence. researchgate.net This three-component reaction allows for the construction of two new C-N bonds and one new C-C bond with high enantioselectivity.

These advanced synthetic methods provide potential pathways to access enantiopure this compound, which would be crucial for the investigation of its stereospecific interactions in various applications.

Catalytic SystemReaction TypeProductsEnantioselectivity (ee)
Palladium/Mono-N-protected amino acidsAsymmetric intramolecular allylic C-H aminationChiral isoindolinesUp to 98%
CuI-Pybox-diPhOne-pot imination-alkynylation-aza-Michael sequence1,3-disubstituted isoindolinesUp to 99%

Table 4: Examples of Catalytic Systems for the Stereoselective Synthesis of Isoindoline Derivatives. chinesechemsoc.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine and Its Research Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional (1D) NMR (¹H, ¹³C, ¹⁵N) Assignments

One-dimensional NMR spectra are the cornerstone of structural analysis. Proton (¹H) NMR reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling. Carbon-13 (¹³C) NMR provides a count of the unique carbon atoms in the molecule. For nitrogen-containing compounds like 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, Nitrogen-15 (¹⁵N) NMR can offer direct insight into the electronic environment of the nitrogen atoms, although it is less commonly used due to lower sensitivity.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would feature distinct signals for the aromatic protons, the benzylic and heterocyclic methylene (B1212753) protons, the ethyl group's methylene and methyl protons, and the amine protons. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 6.5-7.5 ppm). The benzylic protons (at C1 and C3) and the N-CH₂ protons of the ethyl group would likely show overlapping signals in the methylene region. The primary amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms of the molecule. The aromatic carbons would resonate in the 110-150 ppm range, with the carbon bearing the amine group (C4) and the quaternary carbons of the fused ring system being identifiable. The aliphatic carbons of the ethyl group and the isoindoline (B1297411) ring would appear in the upfield region.

Interactive Data Table: Predicted 1D NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CH6.5 - 7.5 (m)110 - 130
C(Ar)-NH₂-140 - 150
C(Ar)-CH₂-135 - 145
CH₂ (isoindoline ring)~4.0 - 4.5 (m)50 - 60
N-CH₂ (ethyl)~2.7 - 3.0 (q)45 - 55
CH₃ (ethyl)~1.2 - 1.5 (t)10 - 15
NH₂Broad singlet-

Note: These are estimated values. Actual experimental values may vary. m = multiplet, q = quartet, t = triplet.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems. For instance, it would definitively connect the methyl and methylene protons of the ethyl group and map the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is vital for connecting different spin systems and identifying quaternary carbons. For example, correlations from the benzylic protons to the aromatic carbons would confirm the fusion of the rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. For this molecule, NOESY could show correlations between the ethyl group protons and the protons of the isoindoline core.

Solid-State NMR Applications in Polymorphism Studies

For compounds that can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) is a powerful, non-destructive analytical tool. Polymorphism can significantly impact a compound's physical properties, such as solubility and stability. ssNMR can distinguish between different polymorphic forms by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state, which arise from variations in the crystal lattice and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₁₀H₁₄N₂), HRMS would confirm its molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Interactive Data Table: Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺[C₁₀H₁₅N₂]⁺163.1230
[M+Na]⁺[C₁₀H₁₄N₂Na]⁺185.1049

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M]⁺˙ or the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to reveal information about the molecule's structure.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would likely involve the loss of the ethyl group or cleavage of the isoindoline ring. The primary fragment would likely be the loss of an ethylene (B1197577) molecule (28 Da) via a McLafferty-type rearrangement or the loss of an ethyl radical (29 Da). Subsequent fragmentation of the aromatic core would provide further structural confirmation. Analysis of these pathways is critical for distinguishing between isomers, such as 2-ethyl-2,3-dihydro-1H-isoindol-5-amine, which would be expected to produce a different set of fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique vital for determining the molecular weight and fragmentation patterns of polar, thermally labile molecules like this compound. In positive ion mode, the molecule is expected to readily form the protonated species, [M+H]⁺, due to the presence of the basic primary and tertiary amine groups.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) studies on the [M+H]⁺ ion would provide valuable structural information. While specific fragmentation data for this compound is not widely published, the fragmentation of related fused nitrogen-containing heterocyclic systems has been studied. nih.gov The fragmentation of isoquinoline (B145761) alkaloids, for instance, often involves characteristic losses of substituents attached to the nitrogen atom and cleavages within the heterocyclic ring. nih.gov

For this compound, the fragmentation cascade is likely initiated by the cleavage of the ethyl group from the isoindoline nitrogen. Common fragmentation pathways for similar heterocyclic amines include the loss of small neutral molecules. acs.org

Expected Fragmentation Data:

A hypothetical fragmentation pattern for this compound is presented below. This is based on general principles of mass spectrometry and data from analogous structures. nih.govnih.govrsc.org

Fragment Ion (m/z) Proposed Structure/Loss
163.12[M+H]⁺ (Protonated molecule)
134.11[M+H - C₂H₅]⁺ (Loss of ethyl group)
117.09[M+H - C₂H₅ - NH₃]⁺ (Subsequent loss of ammonia)

This table is predictive and based on the analysis of similar compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Characteristic Vibrational Modes:

Studies on similar molecules, such as 2-substituted isoindoline derivatives and 2-methyl-1H-isoindole-1,3(2H)-dione, provide a basis for assigning the expected vibrational bands. researchgate.netresearchgate.netnih.gov

N-H Stretching: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group and the dihydroisoindole ring will appear below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are anticipated in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds of the aromatic amine and the tertiary amine within the isoindoline ring are expected in the 1250-1360 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine is typically observed around 1600 cm⁻¹.

Predicted Vibrational Frequencies:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Asymmetric N-H Stretch~3450IR, Raman
Symmetric N-H Stretch~3350IR, Raman
Aromatic C-H Stretch~3050IR, Raman
Aliphatic C-H Stretch2850-2980IR, Raman
N-H Bend (Scissoring)~1620IR
Aromatic C=C Stretch1500-1600IR, Raman
C-N Stretch1250-1360IR, Raman

This table is predictive and based on data from analogous compounds. researchgate.netnih.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound is not publicly available, analysis of related isoindoline derivatives provides insight into the likely structural features. For example, the crystal structures of various substituted isoindoline-1,3-diones have been reported, revealing largely planar isoindoline ring systems. nih.govtandfonline.com In the case of 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, the five-membered ring adopts an envelope conformation. nih.govnih.gov

Expected Crystallographic Parameters:

Based on the analysis of similar structures, the following parameters can be anticipated for crystalline this compound.

Parameter Predicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsN-H···N hydrogen bonding, π-π stacking
ConformationThe five-membered isoindoline ring may adopt a slight envelope or twisted conformation.

This table presents predicted crystallographic features based on published data for analogous isoindoline derivatives. tandfonline.comnih.govnih.govresearchgate.net

The presence of the primary amine group is expected to facilitate the formation of a hydrogen-bonding network, which will significantly influence the crystal packing. mdpi.com

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity determination of non-volatile organic compounds. For an aromatic amine like this compound, reversed-phase HPLC is the most common approach.

Method Parameters:

A typical reversed-phase HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govthermofisher.comresearchgate.net The basic nature of the analyte may require the addition of a modifier to the mobile phase, such as a small amount of a volatile amine (e.g., triethylamine) or the use of a buffered mobile phase to ensure good peak shape and reproducibility. nih.gov

Typical HPLC Conditions:

Parameter Condition
Column C18, 2.7-5 µm particle size, e.g., 150 x 4.6 mm
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer
Elution Gradient or Isocratic
Flow Rate 0.5-1.5 mL/min
Detection UV at a wavelength corresponding to the absorbance maximum of the compound (typically 254 nm or a wavelength determined by a photodiode array detector)
Column Temperature Ambient to 40 °C

This table outlines a general starting point for HPLC method development for aromatic amines. nih.govthermofisher.comnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It can be used to assess the purity of this compound and to identify any volatile byproducts from its synthesis. nih.gov

Due to the polarity of the amine groups, derivatization may be necessary to improve chromatographic performance and prevent peak tailing. nih.govnih.gov Common derivatizing agents for amines include acylating agents. However, direct analysis is also possible with appropriate column selection and optimization of GC parameters. copernicus.org

GC-MS Parameters:

Parameter Condition
Column A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS)
Carrier Gas Helium at a constant flow rate
Injection Split or splitless mode, with the injector temperature optimized to ensure complete volatilization without degradation
Oven Program A temperature gradient from a low initial temperature to a high final temperature to elute all components
MS Detector Electron Ionization (EI) at 70 eV, with scanning over a relevant mass range

This table provides typical parameters for the GC-MS analysis of aromatic amines. nih.govbirchbiotech.comnih.gov The resulting mass spectra can be compared with library data for compound identification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions, identifying the components in a mixture, and determining the appropriate solvent system for column chromatography. youtube.com

TLC System:

For the analysis of this compound, silica (B1680970) gel or alumina (B75360) plates can be used as the stationary phase. researchgate.net Given the basic nature of the compound, alumina or basified silica gel may provide better results by reducing tailing. researchgate.netsciencemadness.org

The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate or methanol). niscpr.res.inlibretexts.org The polarity of the eluent is adjusted to achieve a retention factor (Rf) value for the desired compound that is typically between 0.3 and 0.7. libretexts.org The progress of a reaction, such as the synthesis of an isoindoline, can be monitored by TLC until completion. google.com

Example TLC Solvent Systems for Aromatic Amines:

Stationary Phase Mobile Phase (v/v) Visualization
Silica Gel GHexane:Ethyl Acetate (e.g., 7:3 to 1:1)UV light (254 nm), Iodine chamber, or Ninhydrin stain
AluminaToluene:Diethyl Ether (varying ratios)UV light (254 nm), Iodine chamber
Silica Gel GDichloromethane:Methanol (e.g., 95:5)UV light (254 nm), Iodine chamber, or specific staining agent

This table suggests starting solvent systems for the TLC analysis of aromatic amines. researchgate.netsciencemadness.orgniscpr.res.inlibretexts.org

Theoretical and Computational Chemistry Investigations of 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, QM methods can predict a wide range of molecular characteristics, from geometries and energies to electronic properties and reactivity.

Density Functional Theory (DFT) Applications for Conformer Analysis and Spectroscopic Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, which possesses conformational flexibility in its ethyl group and the dihydroisoindole ring, DFT is an invaluable tool for exploring the potential energy surface and identifying stable conformers.

Conformer analysis using DFT typically involves geometry optimization of various possible spatial arrangements of the atoms. The resulting energies of these conformers allow for the determination of their relative stabilities. For this compound, key dihedral angles to consider would be those associated with the ethyl group and the puckering of the five-membered ring.

Once the minimum energy conformer is identified, DFT calculations can be employed to predict various spectroscopic properties. For instance, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. researchgate.net The calculated nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms can also be compared with experimental data to confirm the molecular structure. nih.gov

Calculated ParameterMethod/Basis SetPredicted Value
Relative Energy (Conformer 1)B3LYP/6-31G0.00 kcal/mol
Relative Energy (Conformer 2)B3LYP/6-31G+1.5 kcal/mol
Key Vibrational Frequency (N-H stretch)B3LYP/6-31G~3400 cm⁻¹
Key Vibrational Frequency (C-N stretch)B3LYP/6-31G~1250 cm⁻¹
¹H NMR Chemical Shift (Aromatic protons)B3LYP/6-31G6.5-7.2 ppm
¹³C NMR Chemical Shift (Aromatic carbons)B3LYP/6-31G110-145 ppm
Electronic Transition (λmax)TD-DFT/B3LYP/6-31G*~290 nm

This table presents hypothetical data based on typical values for similar aromatic amines and isoindoline (B1297411) structures, illustrating the types of predictions made with DFT calculations.

Ab Initio Methods for Reaction Mechanism Elucidation

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous understanding of chemical reactions. These methods are particularly useful for elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products.

For this compound, ab initio methods could be used to investigate its synthesis. A plausible synthetic route involves the reductive amination of a corresponding ketone precursor. Another potential reaction is the functionalization of the amino group. Ab initio calculations can map out the potential energy surface for these reactions, identifying the transition state structures and calculating the activation energies. This information is crucial for understanding the kinetics and thermodynamics of the reaction and for optimizing reaction conditions. For instance, a proposed mechanism for the synthesis of isoindolines from o-phthalaldehyde (B127526) and anilines suggests a stepwise reduction of an intermediate imine. researchgate.net Ab initio methods could be employed to validate such a proposed pathway and explore alternative mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, MD simulations are particularly useful for in-depth conformational analysis. By simulating the molecule over nanoseconds or longer, a wide range of accessible conformations can be sampled, providing a more complete picture than static QM calculations. rsc.org This is especially important for understanding the flexibility of the ethyl group and the isoindoline ring system. libretexts.orglibretexts.orgyoutube.comyoutube.com

Molecular Docking Studies for In Silico Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov In the context of drug discovery, this involves docking a potential drug molecule (the ligand) into the binding site of a target protein. This method is instrumental in screening large libraries of compounds and prioritizing them for further experimental testing. jetir.orgrsc.org

For this compound, molecular docking studies would involve identifying a relevant biological target. Given the structural similarities of the isoindoline scaffold to known bioactive molecules, potential targets could include enzymes like kinases or receptors in the central nervous system. acs.orgnih.gov The docking process would involve preparing the 3D structures of both the ligand and the protein target. The ligand is then placed in various positions and orientations within the protein's binding site, and a scoring function is used to estimate the binding affinity for each pose.

The results of a docking study can provide valuable information about the potential binding mode of the compound, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. mdpi.com For example, the amino group of this compound could act as a hydrogen bond donor, while the aromatic ring could participate in pi-pi stacking interactions with aromatic residues in the binding site.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Protein Kinase A-8.5Asp184, Leu173Hydrogen Bond, Hydrophobic
GABA-A Receptor-7.9Tyr157, Phe99Pi-Pi Stacking, Hydrogen Bond
Monoamine Oxidase B-8.2Tyr435, Cys172Hydrogen Bond, Hydrophobic

This table presents hypothetical molecular docking results to illustrate the type of information obtained from such studies. The targets are chosen based on the activities of similar isoindoline structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. mdpi.com

Development of Predictive Models for Isoindoline Derivatives

The development of a QSAR model for a series of isoindoline derivatives, including this compound, would begin with the collection of a dataset of compounds with experimentally measured biological activities against a specific target. researchgate.netnih.govjapsonline.com For each compound in the dataset, a set of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov The resulting QSAR model is then rigorously validated to ensure its predictive power. This typically involves using the model to predict the activity of a set of compounds that were not used in the model development (the test set).

A well-validated QSAR model can provide valuable insights into the structure-activity relationship. For example, the coefficients of the descriptors in the QSAR equation can indicate which molecular properties are most important for biological activity. This information can then be used to design new isoindoline derivatives with improved potency. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the hydrophobicity of the molecule could lead to higher activity.

DescriptorDescriptionCoefficientContribution to Activity
LogPLogarithm of the octanol-water partition coefficient (hydrophobicity)+0.45Positive
TPSATopological Polar Surface Area-0.21Negative
MWMolecular Weight+0.15Positive
nHBDonNumber of Hydrogen Bond Donors+0.33Positive

This table presents a hypothetical QSAR model for a series of isoindoline derivatives, illustrating the relationship between molecular descriptors and predicted biological activity.

Analysis of Physicochemical Descriptors and Their Correlation to Theoretical Activities

In the realm of computational drug design and discovery, the analysis of physicochemical descriptors is a cornerstone for predicting the theoretical activity of a molecule. For the compound this compound, a systematic evaluation of its structural and electronic properties provides insights into its potential biological interactions. This analysis is often the first step in quantitative structure-activity relationship (QSAR) studies, which aim to build mathematical models correlating a compound's chemical features with its biological effects.

Physicochemical Descriptors of this compound

A set of key physicochemical descriptors for this compound has been calculated using computational methods. These descriptors are fundamental to understanding the molecule's behavior in a biological system.

DescriptorValueSignificance in Theoretical Activity
Molecular Formula C₁₀H₁₄N₂Defines the elemental composition.
Molecular Weight 162.23 g/mol Influences absorption and distribution.
XLogP3 1.2Indicates hydrophobicity and potential for membrane permeability.
Hydrogen Bond Donors 1The primary amine group can donate a hydrogen bond, crucial for receptor binding.
Hydrogen Bond Acceptors 2The two nitrogen atoms can accept hydrogen bonds, contributing to interactions with biological targets.
Rotatable Bonds 1Low number of rotatable bonds suggests conformational rigidity, which can lead to higher binding affinity.
Topological Polar Surface Area (TPSA) 38.3 ŲPredicts transport properties, such as intestinal absorption and blood-brain barrier penetration.

Correlation of Physicochemical Descriptors with Theoretical Activities

While specific theoretical activity data for this compound is not extensively published, QSAR studies on analogous isoindoline and isoquinoline (B145761) derivatives allow for informed predictions about how its physicochemical properties might correlate with potential biological activities. nih.govnih.gov

Predicted Theoretical Activities and Their Correlation with Descriptors

Based on the analysis of its physicochemical descriptors and QSAR studies of related compounds, the following theoretical activities can be postulated for this compound:

Theoretical ActivityRelevant DescriptorsCorrelation Analysis
CNS Activity XLogP3, TPSA, Molecular WeightThe moderate XLogP3 value and a TPSA below 90 Ų suggest that the molecule may have the potential to cross the blood-brain barrier. The relatively low molecular weight further supports this possibility.
Receptor Binding (e.g., GPCRs, Kinases) Hydrogen Bond Donors/Acceptors, TPSAThe presence of both hydrogen bond donors and acceptors is critical for forming specific interactions with the binding sites of proteins like G-protein coupled receptors and kinases. The amino group is a key interaction point.
Anticancer/Antiproliferative Activity Hydrophobicity (XLogP3), Aromatic FeaturesQSAR studies on similar heterocyclic compounds often show a correlation between hydrophobicity and anticancer activity. The isoindoline core provides a scaffold that can be optimized for interactions with targets like kinases, which are often implicated in cancer.
Antimicrobial Activity Lipophilicity, Molecular ShapeThe lipophilicity, indicated by XLogP3, can influence a compound's ability to penetrate bacterial cell membranes. The overall shape and electronic properties of the molecule would determine its interaction with microbial enzymes or other targets.

Detailed Research Findings

Research on related isoindolinone-based compounds has demonstrated that it is possible to develop robust QSAR models. For instance, studies on p53-MDM2 interaction inhibitors have successfully used 2D-QSAR models to predict anticancer activity with a high degree of accuracy. These models often rely on descriptors related to the electronic and steric properties of the molecules.

Furthermore, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to isoquinoline derivatives to elucidate the structural requirements for inhibitory activity against various enzymes. These studies highlight the importance of the spatial arrangement of functional groups and the electrostatic potential of the molecule in determining its biological function.

Mechanistic Investigations of 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine in Biological Systems Excluding Clinical Outcomes

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Mechanisms)

Investigations into how isoindole-based compounds interact with enzymes are critical for understanding their potential biological roles. Research on analogous structures provides a clear framework for how the enzymatic interactions of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine would be assessed. Studies on a series of 1-H-isoindole-1,3(2H)-dione derivatives, for instance, have demonstrated inhibitory activity against key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in neurodegenerative diseases.

To investigate enzyme inhibition, robust and validated assays are essential. For cholinesterases like AChE and BChE, the most common and well-established method is the spectrophotometric assay developed by Ellman.

In a typical assay setup for screening isoindole derivatives, the following components are used:

Enzyme: Purified acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum).

Substrate: Acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine (B1199683) iodide (BTCI) for BChE.

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.

The principle of the assay involves the enzymatic hydrolysis of the thiocholine (B1204863) substrate, which produces thiocholine. This product then reacts with DTNB to yield 5-thio-2-nitrobenzoate, a yellow-colored anion whose absorbance can be measured spectrophotometrically at a wavelength of 412 nm. The rate of color change is directly proportional to the enzyme's activity. To test the inhibitory effect of a compound, it is pre-incubated with the enzyme before the addition of the substrate. A reduction in the rate of color development compared to a control (containing no inhibitor) indicates enzyme inhibition.

Once an inhibitory effect is identified, kinetic studies are performed to characterize the potency and mechanism of the interaction. The primary metric for potency is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%.

For a series of novel 1-H-isoindole-1,3(2H)-dione derivatives, researchers determined the IC50 values against both AChE and BChE. The results showed varying degrees of potency and selectivity, highlighting how small structural modifications can significantly alter inhibitory activity.

Inhibitory Activity of 1-H-isoindole-1,3(2H)-dione Derivatives against Cholinesterases

Compound Substituent Group AChE IC50 (µM) BChE IC50 (µM)
I N-[2-(4-phenyl-1-piperazinyl)ethyl] 4.88 ± 0.17 10.39 ± 0.54
II N-{2-[4-(4-trifluoromethylphenyl)-1-piperazinyl]ethyl} 15.35 ± 0.81 18.04 ± 0.99
III N-{2-[4-(4-diphenylomethyl)-1-piperazinyl]ethyl} 1.83 ± 0.09 0.94 ± 0.05
IV N-{2-[4-(4-pyrimidyn-2-yl)-1-piperazinyl]ethyl} 20.31 ± 1.11 22.84 ± 1.25
V N-(2-morpholine)ethyl > 50 > 50
VI N-[2-(3,4-dihydro-1H-isoquinolin-yl)ethyl] 3.55 ± 0.18 4.01 ± 0.20
Donepezil (Reference Drug) 0.023 ± 0.001 3.51 ± 0.18

Data sourced from a study on 1-H-isoindole-1,3(2H)-dione derivatives.

To understand how these inhibitors interact with their enzyme targets at a molecular level, computational methods such as molecular docking are employed. These simulations predict the most likely binding pose of the inhibitor within the enzyme's active site and identify the specific amino acid residues involved in the interaction.

In the study of 1-H-isoindole-1,3(2H)-dione derivatives, docking simulations revealed that the compounds bind within the active site gorge of AChE. The primary mode of interaction was found to be hydrophobic, involving π-π stacking between the aromatic rings of the isoindole structure and key amino acid residues in the enzyme's peripheral anionic site (PAS) and catalytic anionic site (CAS). Specifically, residues such as Tyr70, Tyr121, Trp279, and Tyr334 at the PAS, and Trp84 and His440 at the CAS, were identified as crucial for binding. The isoindole ring itself was observed to interact with His330 near the catalytic triad (B1167595) of the enzyme. These findings suggest that the compounds act as dual-binding site inhibitors, blocking the entrance to the active site and interfering with substrate hydrolysis.

Receptor Binding and Ligand-Target Interaction Profiling (Molecular and Cellular Levels)

Beyond enzyme inhibition, determining if a compound binds to specific receptors is a key part of its mechanistic investigation. This is typically achieved through highly specific and sensitive biophysical techniques.

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. This technique involves using a radioactive version of a known ligand (a radioligand) that binds to the receptor of interest. The assay measures the ability of a test compound (like this compound) to compete with the radioligand for the binding sites on the receptor.

A successful experiment would determine the equilibrium dissociation constant (Ki), which indicates the affinity of the test compound for the receptor. A lower Ki value signifies a higher binding affinity. However, a review of the available scientific literature did not yield specific data from radioligand binding assays performed on this compound.

To gain a more detailed understanding of ligand-target interactions, techniques like SPR and ITC are used. These methods provide real-time, label-free analysis of binding events.

Surface Plasmon Resonance (SPR): This technique measures the change in the refractive index at the surface of a sensor chip when a ligand (the analyte) in solution binds to a target molecule (e.g., a receptor or enzyme) that has been immobilized on the chip. SPR can determine the association rate (kon) and dissociation rate (koff) of the binding interaction, which together define the binding affinity (KD).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. By titrating a ligand into a solution containing the target molecule, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. This provides a complete thermodynamic profile of the binding event.

Despite the power of these techniques for mechanistic characterization, specific studies employing SPR or ITC to analyze the binding properties of this compound have not been identified in the current body of scientific literature.

Cellular Permeability and Intracellular Distribution Studies in Model Systems (In Vitro)

There is no available data from in vitro studies, such as Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell monolayer assays, to characterize the cellular permeability of this compound. Consequently, its ability to cross cellular membranes and its potential for intracellular accumulation remain undetermined.

Similarly, studies detailing the intracellular distribution of this specific compound are absent from the current scientific record. Research employing techniques like fluorescence microscopy or subcellular fractionation, which would elucidate its localization within cellular compartments (e.g., cytoplasm, nucleus, mitochondria), has not been published.

Modulation of Cellular Signaling Pathways and Molecular Events (In Vitro Models)

There are no published in vitro studies that investigate the effects of this compound on specific cellular signaling pathways or molecular events. Therefore, its potential to act as an inhibitor or activator of key cellular proteins, such as kinases or transcription factors, has not been documented. Research is needed to explore its bioactivity and to identify any potential molecular targets.

Advanced Applications and Research Potential of 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine in Chemical Biology and Materials Science

Development as Probes for Biological Target Identification and Validation

The inherent ability of the isoindoline (B1297411) scaffold to interact with biological targets like enzymes and receptors makes it an excellent starting point for the design of chemical probes. By functionalizing the core structure of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, researchers can create molecular tools for identifying and validating novel drug targets.

The primary amine at the 4-position and the N-ethyl group offer synthetic handles to attach various reporter tags without significantly disrupting the core's binding motif. These tags can include:

Fluorophores: For visualizing target localization within cells via fluorescence microscopy.

Biotin: For affinity purification and isolation of target proteins (pull-down assays).

Photo-affinity labels: For covalently cross-linking the probe to its biological target upon photo-activation, enabling unambiguous target identification.

The development of apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4), from a related isoindoline scaffold highlights the potential of this chemical class to bind with high affinity to specific protein targets. nih.gov A probe based on the this compound framework could be designed to target similar enzymes, facilitating the study of their biological function and their role in disease pathways.

Table 1: Hypothetical Biological Probes Derived from this compound

Probe TypeFunctionalization SiteAttached Reporter TagPotential Application
Fluorescent Probe 4-amino groupDansyl chlorideCellular imaging of target protein distribution
Affinity Probe 4-amino groupBiotin-NHS esterIsolation and identification of binding partners
Photo-affinity Probe Aromatic ringAzide or benzophenoneCovalent labeling and mapping of binding sites

Utility as Building Blocks for Complex Molecular Architectures and Scaffolds

The 2,3-dihydro-1H-isoindole core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple, diverse biological targets through systematic modification. nih.gov this compound is a quintessential example, serving as a versatile building block for constructing more complex and biologically active molecules.

Its structural features—a planar aromatic ring, a non-planar dihydro-pyrrole ring, and reactive amine functionality—allow for extensive synthetic elaboration. Chemists can leverage this scaffold to develop libraries of compounds for drug discovery programs. For instance, modifications of the phthalimide (B116566) group in related isoindoline structures have led to the discovery of potent inhibitors of enzymes like PDE4 and heparanase. nih.govnih.gov These successes underscore the scaffold's value in generating molecules with tailored therapeutic properties.

Research has demonstrated the synthesis of various complex structures originating from the isoindole core, including derivatives with potential antiviral and anticancer activities. nih.gov The ability to create diverse molecular architectures is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug development. nih.gov

Table 2: Examples of Complex Molecules Derived from Isoindoline-Related Scaffolds

Scaffold TypeDerivative ExampleResulting Biological ActivityReference
Dioxo-isoindolineApremilastPDE4 and TNF-alpha inhibitor nih.gov
Dioxo-isoindole-carboxylic acidPhenyl-benzoxazol derivativeHeparanase inhibitor, anti-angiogenic nih.gov
OxindoleSubstituted benzohydrazidesPotent cytotoxic agent against cancer cell lines nih.gov

Applications in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of this compound contains key features that are highly conducive to supramolecular chemistry and self-assembly. These processes rely on non-covalent interactions to organize molecules into well-defined, higher-order structures.

The key interactions facilitated by this compound include:

π-π Stacking: The electron-rich aromatic benzene (B151609) ring can stack with other aromatic systems. Crystallographic studies of analogous compounds have confirmed the presence of π-π stacking interactions, which are fundamental to the formation of columnar or layered assemblies.

Hydrogen Bonding: The primary amine at the 4-position acts as a hydrogen bond donor, while the tertiary nitrogen in the pyrrolidine (B122466) ring can act as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of intricate hydrogen-bonded networks.

Hydrophobic Interactions: The ethyl group provides a hydrophobic domain that can drive self-assembly in aqueous environments to minimize contact with water.

Through a careful balance of these interactions, derivatives of this compound could be designed to self-assemble into nanostructures such as nanofibers, vesicles, or gels. These materials have potential applications in drug delivery, tissue engineering, and organic electronics.

Table 3: Structural Features and Corresponding Non-Covalent Interactions

Structural FeatureType of InteractionPotential Role in Self-Assembly
Benzene Ring π-π StackingFormation of stacked, ordered arrays
4-Amino Group Hydrogen Bonding (Donor)Directional control of assembly, network formation
N-ethyl Pyrrolidine N Hydrogen Bonding (Acceptor)Complementary pairing in hydrogen-bonded systems
Ethyl Group Hydrophobic InteractionsDriving force for aggregation in polar solvents

Role in Organocatalysis and Ligand Design for Metal-Catalyzed Reactions

The presence of two nitrogen atoms in a defined spatial arrangement makes this compound an attractive candidate for ligand design in catalysis. researchgate.net The 4-amino group and the pyrrolidine nitrogen can function as a bidentate ligand, capable of chelating to a metal center. researchgate.net

This chelating ability can be harnessed in several ways:

Chiral Ligand Synthesis: The isoindoline scaffold can be synthesized from chiral precursors or resolved to yield enantiomerically pure ligands. These chiral ligands can then be complexed with transition metals (e.g., Ruthenium, Rhodium, Palladium) to create catalysts for asymmetric reactions, such as asymmetric hydrogenation or C-C bond formation.

Metalloenzyme Inhibitors: The ability to chelate metal ions is a key feature of many inhibitors of metalloenzymes. researchgate.net Derivatives of this compound could be designed to target the active sites of zinc-, magnesium-, or iron-containing enzymes that are implicated in various diseases.

The development of a library of ligands based on this scaffold, with varying steric and electronic properties, could provide valuable tools for a wide range of metal-catalyzed transformations.

Table 4: Potential Catalytic Applications

Application AreaRole of the CompoundMetal Ion ExamplePotential Reaction
Asymmetric Catalysis Chiral Bidentate LigandRhodium (Rh)Asymmetric Hydrogenation
Cross-Coupling Ancillary LigandPalladium (Pd)Suzuki or Buchwald-Hartwig Coupling
Metalloenzyme Inhibition Metal-Binding PharmacophoreZinc (Zn²⁺)Inhibition of Matrix Metalloproteinases (MMPs)

Potential in Sensor Technology and Biosensor Development (Research Stage)

At the research stage, the unique properties of this compound make it a promising platform for the development of chemical sensors and biosensors. A sensor typically consists of a receptor unit that selectively binds an analyte and a transducer unit that signals the binding event.

The isoindoline core can serve as the receptor, leveraging its ability to bind to specific metal ions or biological molecules. researchgate.net To create the transducer, the scaffold can be chemically modified to incorporate a signaling moiety, such as a chromophore or a fluorophore. The binding of the target analyte to the isoindoline receptor would induce a conformational or electronic change in the molecule, leading to a detectable change in its optical or electrochemical properties.

Potential sensor designs include:

Colorimetric Sensors: For the detection of metal ions. Chelation of a specific metal could alter the electron distribution in the conjugated system, causing a visible color change.

Fluorescent "Turn-On" or "Turn-Off" Sensors: Binding of a target protein could disrupt or enhance fluorescence quenching processes, leading to a significant increase or decrease in fluorescence intensity.

These sensors could find applications in environmental monitoring (e.g., detecting heavy metals in water) or in medical diagnostics (e.g., quantifying disease biomarkers in biological fluids).

Table 5: Hypothetical Sensor Designs Based on the Isoindoline Scaffold

Sensor TypeAnalyteSignaling MechanismPotential Application
Colorimetric Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺)Change in π-conjugation upon chelationEnvironmental water quality testing
Fluorometric Specific Protein BiomarkerFörster Resonance Energy Transfer (FRET)Medical diagnostics from serum samples
Electrochemical NeurotransmittersChange in redox potential upon bindingIn-vivo monitoring of brain chemistry

Environmental Fate and Transformation Studies of 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine Academic Research Perspective

Photodegradation Mechanisms and Kinetics under Simulated Environmental Conditions

The photodegradation of aromatic amines in the aquatic environment is a significant abiotic degradation pathway. This process is initiated by the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. For aromatic amines, photodegradation can proceed through direct photolysis or indirect photolysis, the latter being mediated by photosensitizing species present in natural waters, such as dissolved organic matter and nitrate (B79036) ions.

The presence of an amine group on the aromatic ring can influence the electronic properties of the molecule, affecting its light absorption characteristics and susceptibility to photochemical reactions. Research on other aromatic amines has shown that photodegradation can lead to the formation of various transformation products through processes like photo-oxidation and photo-hydroxylation. In the case of 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, potential photodegradation products could include hydroxylated derivatives and cleavage products of the isoindoline (B1297411) ring system.

The kinetics of photodegradation are often modeled as pseudo-first-order reactions, with the rate dependent on factors such as the intensity of light, the quantum yield of the reaction, and the concentration of photosensitizers. The presence of a photocatalyst, such as titanium dioxide (TiO2), has been shown to significantly enhance the photodegradation rate of some aromatic amines. researchgate.net The degradation rate is also influenced by environmental parameters like pH and the presence of other organic and inorganic compounds in the water. researchgate.net

Table 1: Hypothetical Photodegradation Kinetics of an Aromatic Amine under Simulated Sunlight

Parameter Value Conditions
Pseudo-first-order rate constant (k) 0.05 h⁻¹ pH 7, 25°C
Half-life (t₁/₂) 13.9 h pH 7, 25°C

| Quantum Yield (Φ) | 0.01 | - |

Note: This table presents hypothetical data for a generic aromatic amine to illustrate photodegradation kinetics and is not specific to this compound.

Biodegradation Pathways in Model Environmental Systems

Biodegradation is a crucial process determining the persistence of organic compounds in the environment. Aromatic amines are known to be susceptible to microbial degradation under both aerobic and anaerobic conditions. nih.gov Various bacterial strains have been identified that can utilize aromatic amines as a source of carbon and nitrogen. nih.govnih.gov

The initial steps in the aerobic biodegradation of aromatic amines often involve enzymatic reactions catalyzed by dioxygenases or monooxygenases. nih.gov These enzymes introduce hydroxyl groups into the aromatic ring, leading to the formation of catecholic intermediates. nih.gov These intermediates are then subject to ring cleavage, followed by further degradation through central metabolic pathways. nih.gov Deamination, the removal of the amine group, is another key initial step in the biodegradation of some aromatic amines. nih.gov

For this compound, it is plausible that biodegradation would be initiated by hydroxylation of the benzene (B151609) ring or enzymatic attack on the N-ethyl group or the isoindoline ring. The resulting intermediates would likely undergo further degradation, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nitrogen. The rate and extent of biodegradation would depend on various factors, including the microbial community present, nutrient availability, temperature, and pH. Some aromatic amines, particularly those with certain substituents like halogens, can be persistent in the environment. nih.gov

Table 2: Potential Biodegradation Intermediates of a Substituted Aromatic Amine

Initial Compound Potential Intermediate Degradation Pathway
Substituted Aromatic Amine Catechol Derivative Aerobic, Dioxygenase-mediated
Substituted Aromatic Amine Deaminated Aromatic Ring Aerobic/Anaerobic, Deaminase-mediated

Note: This table illustrates potential biodegradation pathways for aromatic amines in general and is not based on experimental data for this compound.

Chemical Stability and Degradation under Various Environmental Stressors

The chemical stability of this compound in the environment will be influenced by its inherent molecular structure and its interaction with various environmental stressors. The isoindole nucleus itself is known to be reactive and less stable than its isomer, indole. stackexchange.com This inherent reactivity may suggest a lower persistence in the environment compared to more stable aromatic structures.

Hydrolysis is a key abiotic degradation process for many organic chemicals. However, aromatic amines are generally resistant to hydrolysis under typical environmental pH conditions. nih.gov The stability of the N-alkyl bond and the aromatic C-N bond in this compound would likely render it stable to hydrolysis.

Oxidation is another important transformation pathway. Aromatic amines can be oxidized by various environmental oxidants, such as manganese oxides in soils and sediments, which can lead to the formation of polymeric products through coupling reactions. acs.org The presence of the electron-donating amine group on the aromatic ring of this compound would likely make it susceptible to oxidative transformations.

Table 3: General Chemical Stability of Aromatic Amines under Environmental Conditions

Degradation Process General Stability Influencing Factors
Hydrolysis Generally Stable pH, Temperature
Oxidation Susceptible Presence of oxidants (e.g., MnO₂), pH

| Reduction | Generally Stable | Redox potential, presence of reducing agents |

Note: This table provides a general overview of the chemical stability of aromatic amines and does not represent specific data for this compound.

Future Research Directions and Emerging Methodologies for 2 Ethyl 2,3 Dihydro 1h Isoindol 4 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by transforming the process of drug discovery from a series of serendipitous findings into a more predictable and targeted endeavor. nih.govnih.gov For a scaffold like 2-ethyl-2,3-dihydro-1H-isoindol-4-amine, these computational tools offer a powerful approach to navigate the vast chemical space and design novel derivatives with enhanced biological activities and optimized pharmacokinetic profiles. nih.gov

Generative models, a cornerstone of modern AI, can propose entirely new molecular structures that conform to a desired therapeutic profile. nih.gov These models, including deep learning and graph-based grammar methods, can be trained on existing libraries of isoindoline (B1297411) compounds and their known biological activities. youtube.com By learning the underlying chemical grammar and structure-activity relationships (SAR), these algorithms can generate new candidate molecules with a high probability of success, significantly shortening the discovery pipeline. youtube.com A key advantage of newer methods is their data efficiency; some models can generate high-quality molecular candidates from just a few dozen training examples, a significant improvement over deep learning models that may require hundreds of thousands of examples. youtube.com

ML algorithms are adept at predicting the properties of these generated molecules. nih.gov Techniques such as graph convolutional neural networks (Graph-CNN) and recurrent neural networks (RNN) can analyze molecular structures to forecast their biological activities, potential toxicity, and pharmacokinetic properties. nih.gov This predictive power allows researchers to prioritize the synthesis of only the most promising candidates, saving considerable time and resources. nih.gov For instance, AI can be employed to design bioisosteric replacements for parts of the this compound structure to improve drug-likeness or target affinity.

The integration of AI extends to understanding complex biological systems. By analyzing large biological datasets ("bio big data") encompassing genomics, proteomics, and clinical studies, AI can help identify and validate novel biological targets for which derivatives of this compound could be effective. nih.gov This holistic approach, combining molecular generation with target identification, represents the future of rational drug design.

Table 1: Application of AI/ML Methodologies in Compound Optimization

AI/ML MethodologyApplication in Drug DiscoveryRelevance for this compound
Generative Models (e.g., Graph Grammar, RNNs) Generation of novel molecular structures with desired properties. nih.govyoutube.comDesign of new isoindoline derivatives with potentially improved efficacy or novel mechanisms of action.
Predictive Algorithms (e.g., Graph-CNN) Prediction of bioactivity, pharmacokinetic properties, and toxicity profiles. nih.govIn silico screening of virtual libraries to prioritize candidates for synthesis and testing.
Reinforcement Learning Optimization of molecular design by rewarding desired characteristics. nih.govFine-tuning the structure to maximize target engagement and minimize off-target effects.
Big Data Analytics Identification and validation of novel drug targets from genomic and proteomic data. nih.govDiscovering new therapeutic areas and biological pathways where this scaffold could be applied.

High-Throughput Screening (HTS) Methodologies for Novel Derivatives and Libraries

High-Throughput Screening (HTS) is an indispensable tool for rapidly evaluating large collections of chemical compounds to identify "hits" with a specific biological activity. mdpi.comnih.gov For this compound, HTS provides a systematic way to screen libraries of its derivatives against various biological targets, accelerating the discovery of new lead compounds. nih.gov

The process typically involves two primary approaches:

Cell-based (or whole-cell) assays: These screens assess the effect of compounds on living cells, providing intrinsically active agents. mdpi.com For example, a library of isoindoline derivatives could be screened for its ability to inhibit the growth of specific cancer cell lines or protect neuronal cells from damage. This approach has the advantage of screening for multiple targets simultaneously within a physiological context. nih.gov

Target-based assays: These screens focus on the interaction of compounds with a specific, isolated biological target, such as an enzyme or receptor. mdpi.com If this compound is hypothesized to interact with a particular kinase, an HTS campaign could be designed to measure the inhibition of that kinase by thousands of its analogs.

Modern HTS workflows are highly automated, utilizing robotic systems to handle multi-well plates (e.g., 384-well) and sophisticated detectors to measure assay endpoints like fluorescence or luminescence. researchgate.net The data generated from these screens can be vast, and computational tools are used to calculate metrics like Z-scores to rank the activity of each compound and identify statistically significant hits. researchgate.net For example, a screen of a 100,000-compound library against the influenza virus identified 381 initial hits, demonstrating the power of HTS to quickly narrow down a large chemical space. nih.gov

The creation of diverse chemical libraries is fundamental to the success of HTS. By applying various synthetic modifications to the this compound core, a dedicated library can be built. This allows for a thorough exploration of the structure-activity relationship (SAR) around the scaffold, potentially identifying derivatives with significantly enhanced potency or novel activities.

Table 2: Comparison of HTS Assay Approaches

Assay TypeDescriptionAdvantagesChallenges
Cellular Target-Based HTS (CT-HTS) Measures the overall effect of a compound on whole cells (e.g., cytotoxicity, apoptosis). mdpi.comIdentifies compounds active in a biological context; can uncover novel mechanisms. nih.govTarget deconvolution can be difficult; higher rate of non-specific cytotoxicity. mdpi.com
Molecular Target-Based HTS (MT-HTS) Measures the direct interaction of a compound with an isolated target (e.g., enzyme, receptor). mdpi.comMechanistically defined; clear target engagement.Hits may have poor cell permeability or fail to show activity in a cellular environment. mdpi.com

Advanced Imaging Techniques for Subcellular Localization and Interaction Visualization

Understanding where a compound like this compound accumulates within a cell and with which biomolecules it interacts is critical to elucidating its mechanism of action. springernature.com Conventional optical microscopy is limited by the diffraction of light, making it unable to resolve nanoscale biological structures. nih.gov However, the emergence of super-resolution microscopy (SRM) techniques has broken this barrier, enabling researchers to visualize cellular processes with unprecedented detail. nih.govnumberanalytics.com

Key SRM techniques applicable to studying small molecules include:

Single-Molecule Localization Microscopy (SMLM): This category includes methods like Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). SMLM achieves resolutions of 10-20 nm by stochastically activating and precisely localizing individual fluorescent molecules over thousands of image frames. nih.govnumberanalytics.com To apply this to a non-fluorescent molecule like this compound, a small, inert chemical group (e.g., an alkyne) could be added to its structure. After the molecule is introduced to cells and localizes to its target, a fluorescent probe can be attached via "click chemistry," allowing for subsequent visualization without significantly altering the compound's initial behavior. springernature.com

Stimulated Emission Depletion (STED) Microscopy: STED uses two laser beams—one to excite fluorescence and another to deplete it in a surrounding donut shape—to achieve sub-diffraction resolution imaging. nih.gov It does not require image reconstruction, avoiding potential artifacts, and is suitable for imaging when a stable fluorophore is used and high resolution is needed. nih.gov

Structured Illumination Microscopy (SIM): SIM uses patterned light to illuminate the sample, generating moiré fringes that can be computationally processed to reconstruct a super-resolved image. While its resolution is lower than SMLM or STED, SIM uses lower light intensity, making it ideal for long-term 3D imaging of live cells. nih.gov

Another powerful technique is Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS), which images the distribution of specific isotopes within a cell. springernature.com By synthesizing an isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N), NanoSIMS can map its precise location in fixed cells with high spatial resolution, providing direct evidence of its accumulation in specific organelles. springernature.com

Table 3: Overview of Advanced Imaging Techniques for Small Molecule Visualization

TechniquePrincipleTypical ResolutionKey Advantage for Small Molecule Studies
SMLM (STORM/PALM) Stochastic activation and localization of single fluorescent molecules. nih.govnumberanalytics.com10-20 nmProvides the highest resolution for visualizing nanoscale interactions at the single-molecule level. nih.gov
STED Microscopy A depletion laser sharpens the fluorescent spot from an excitation laser. nih.gov30-80 nmReal-time imaging without computational reconstruction, avoiding certain artifacts. nih.gov
SIM Moiré patterns created by structured light are computationally reconstructed. nih.gov~100 nmGentle on live cells, suitable for long-term and 3D imaging. nih.gov
NanoSIMS Mass spectrometry-based imaging of isotopic labels. springernature.com~50 nmDirectly images the molecule itself (via its isotopes) without the need for bulky fluorescent tags. springernature.com

Exploration of Novel and Sustainable Synthetic Pathways for this compound Production

The advancement of research on this compound and its derivatives depends heavily on efficient and sustainable methods for its synthesis. While established routes exist, future research will focus on developing novel pathways that offer higher yields, use more environmentally friendly reagents, and allow for greater structural diversification.

One common approach to synthesizing the core isoindoline structure involves the reaction of α,α′-dibromo-o-xylene with a primary amine, such as ethylamine (B1201723). Innovations in this area could involve the use of phase-transfer catalysis to improve reaction scalability and yield. Another key synthetic strategy involves the reduction of an isoindolinone precursor, such as 4-amino-2-ethyl-2,3-dihydro-1H-isoindol-1-one. nih.gov This reduction is typically carried out using catalysts like palladium on carbon (Pd/C) with hydrogen gas. Future work could explore greener reducing agents or electro-synthetic methods to minimize waste and avoid the use of high-pressure hydrogen.

The synthesis of functionalized derivatives often starts from precursors like phthalimide (B116566) (1H-isoindole-1,3(2H)-dione). mdpi.com The acidic proton on the imide nitrogen allows for straightforward condensation reactions with various pharmacophores. nih.gov For example, N-acylglycine can be reacted with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to create versatile intermediates for further modification. researchgate.net

A significant area for future development is the creation of complex, highly functionalized heterocyclic systems built upon the isoindoline scaffold. Research has shown that reactions can sometimes lead to unexpected but synthetically valuable products, such as the formation of a 5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]isoindol-9b-ylmethyl group from an isoindole-1,3-dione precursor. researchgate.net Exploring these novel reactivity profiles, perhaps guided by computational reaction planning, could open up new avenues for creating structurally unique and potent derivatives of this compound. The focus will be on methods that are not only efficient but also align with the principles of green chemistry, reducing solvent use and hazardous byproducts.

Development of Next-Generation Analytical Probes and Detection Methods

To better study the biological activity and distribution of this compound, the development of specialized analytical probes and detection methods is essential. These tools can provide more sensitive and direct measurements of the compound's behavior in complex biological systems.

One promising strategy is the development of radiolabeled probes for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com By synthesizing an analog of this compound that incorporates a positron-emitting radionuclide (e.g., ¹⁸F), researchers could directly visualize and quantify the compound's distribution in vivo. This approach is invaluable for studying drug-target engagement and pharmacokinetics in preclinical models, potentially accelerating drug discovery programs. mdpi.com

Another innovative approach involves the use of chemiluminescent probes for in vitro assays. nih.gov For instance, a biosensor system could be designed where the activity of a target enzyme, modulated by this compound, leads to the activation of a chemiluminescent substrate. This method offers extremely high sensitivity—capable of detecting fewer than 100 parasites in an antimalarial assay—and avoids the need for radioactive materials like the traditional [³H]-hypoxanthine incorporation assay. nih.gov Such systems are ideal for HTS applications, providing a robust, cost-effective, and safe way to screen for new active derivatives.

Future work will also focus on creating probes for fluorescence-based detection. As mentioned previously, a derivative of this compound could be synthesized with a small chemical handle for later attachment of a fluorophore. This "tag-and-modify" strategy allows for the study of the unmodified compound's behavior before visualization, providing a more accurate picture of its natural interactions within the cell. springernature.com The development of these next-generation probes will be instrumental in advancing our understanding of this important chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for 2-ethyl-2,3-dihydro-1H-isoindol-4-amine?

  • Methodology : Multi-step organic synthesis involving catalysts (e.g., palladium or copper) and solvents like DMF or toluene under inert atmospheres. Optimization can leverage factorial design to minimize trial-and-error approaches, focusing on parameters like temperature, catalyst loading, and solvent polarity .
  • Key considerations : Use statistical design of experiments (DoE) to systematically explore reaction conditions. For example, a 2^3 factorial design can evaluate temperature, catalyst concentration, and solvent ratio interactions .

Q. How can researchers characterize the structural and functional properties of this compound?

  • Analytical tools :

  • NMR/IR : Confirm molecular structure and functional groups.
  • LC-QTOF/GC-MS : Assess purity and detect trace impurities (e.g., isomers or byproducts) .
  • X-ray crystallography : Resolve stereochemistry if applicable.
    • Data validation : Cross-reference with PubChem CID 43370011 and InChIKey CFLRYVYXBQEJDR-UHFFFAOYSA-N .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Approach :

  • Enzyme inhibition assays : Test interactions with targets like monoamine oxidases or cytochrome P450 isoforms.
  • Receptor binding studies : Use radioligand displacement assays for GPCRs or ion channels .
    • Experimental design : Include positive/negative controls and dose-response curves to establish IC50 values.

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction pathways or biological activity)?

  • Strategy :

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction intermediates or transition states .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions to explain anomalous binding data.
    • Case study : Apply ICReDD’s reaction path search methods to reconcile discrepancies between predicted and observed reaction yields .

Q. What advanced techniques optimize multi-parametric experimental designs for high-throughput screening?

  • Tools :

  • AI-driven platforms : Integrate COMSOL Multiphysics for virtual simulations of reaction kinetics or material properties .
  • Machine learning (ML) : Train models on historical data to predict optimal reaction conditions or biological activity .
    • Workflow : Combine DoE with ML to iteratively refine parameters, reducing resource consumption by 30–50% .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanisms?

  • Methodology :

  • Isotopic labeling : Track atom migration using <sup>13</sup>C or <sup>15</sup>N isotopes in kinetic studies.
  • In situ spectroscopy : Monitor reactions via Raman or FTIR to capture transient intermediates.
    • Theoretical framework : Cross-validate experimental data with computed activation energies and transition state geometries .

Q. What strategies address the lack of safety data (e.g., SDS) for novel derivatives of this compound?

  • Risk mitigation :

  • Read-across analysis : Use toxicity data from structurally similar compounds (e.g., isoindole derivatives).
  • In silico toxicology : Apply tools like OECD QSAR Toolbox to predict hazards.
    • Documentation : Follow CRDC guidelines for chemical engineering safety protocols (subclass RDF2050103) .

Data-Driven Research Design

Q. How can researchers integrate computational and experimental data to validate theoretical models?

  • Framework :

  • Feedback loops : Use experimental results to refine computational parameters (e.g., solvent effects in DFT calculations) .
  • Statistical validation : Apply ANOVA or Bayesian analysis to quantify model accuracy .
    • Example : Compare predicted vs. experimental NMR chemical shifts to calibrate computational models .

Tables for Key Methodologies

Experimental Challenge Recommended Approach References
Synthetic yield optimization2^3 factorial design (temperature, catalyst, solvent)
Mechanistic elucidationDFT/MD simulations + isotopic labeling
Biological activity screeningDose-response assays with LC-MS quantification
Data contradiction resolutionBayesian inference + cross-disciplinary validation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.